6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine
Description
6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine is a pyrimidine derivative featuring a 4-aminopiperidine moiety and a cyclopropylamine substituent. This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological relevance, particularly in kinase inhibition and receptor modulation . Its molecular structure combines a pyrimidine core with a 4-aminopiperidine ring, which enhances binding affinity to biological targets, and a cyclopropyl group that may improve metabolic stability compared to linear alkyl chains .
Synthetic routes for related compounds involve palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, copper(I) bromide-mediated coupling of cyclopropanamine with halogenated pyrimidines has been reported for analogous structures . The compound’s hydrochloride salt form (CAS: 1353956-27-0) is commonly used to enhance aqueous solubility for biological testing .
Properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c13-9-3-5-17(6-4-9)12-7-11(14-8-15-12)16-10-1-2-10/h7-10H,1-6,13H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAOBNIEDSLMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 4-Aminopiperidine
The key step for introducing the 4-aminopiperidin-1-yl group involves nucleophilic substitution of the 6-chloropyrimidine intermediate with 4-aminopiperidine under controlled conditions:
| Parameter | Description |
|---|---|
| Solvent | Polar aprotic solvents such as acetonitrile or N-methylpyrrolidine |
| Base | Dimethylaminopyridine (DMAP) or diazabicycloundecene (DBU) to facilitate substitution |
| Temperature | Room temperature to 85°C, depending on solvent and base |
| Reaction Time | 4 to 7 hours |
| Workup | Extraction with dichloromethane, washing, drying over sodium sulfate, filtration, and solvent removal |
| Yield | Typically high, 70-85% |
This step is critical for the selective substitution at the 6-position of the pyrimidine ring, replacing chlorine with the 4-aminopiperidinyl moiety.
Introduction of N-Cyclopropyl Group
The N-cyclopropyl group is introduced either by direct amination or by coupling with cyclopropylamine derivatives:
| Method | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Direct amination | Cyclopropylamine, base (e.g., triethylamine) | Mild heating (40-60°C), 3-6 hours | Moderate to high | Requires careful control to avoid side reactions |
| Coupling via activated intermediates | Use of activated esters or chlorides with cyclopropylamine | Room temperature to reflux | High | Often used for better selectivity and yield |
Purification involves recrystallization or chromatographic techniques to isolate the pure N-cyclopropyl substituted product.
Representative Experimental Data Table
| Step | Compound | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|---|
| 1 | 4-(4-Amino-6-chloropyrimidin-2-ylamino)benzonitrile | Phosphorus oxychloride | None (neat) | 80-97 | 7-18 | 73-90 | Filtration, drying |
| 2 | 6-(4-Aminopiperidin-1-yl)-4-chloropyrimidine | 4-Aminopiperidine, DMAP, DBU | Acetonitrile or N-methylpyrrolidine | 27-85 | 4-7 | 70-85 | Extraction, drying, filtration |
| 3 | 6-(4-Aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine | Cyclopropylamine, base | Polar aprotic solvents | 40-60 | 3-6 | 65-80 | Recrystallization or chromatography |
Research Findings and Optimization Notes
- The use of phosphorus oxychloride is effective for chlorination of the pyrimidine ring but requires careful temperature control to avoid decomposition.
- Bases such as DMAP and DBU significantly improve nucleophilic substitution efficiency by activating the amine nucleophile and stabilizing intermediates.
- Solvent choice impacts reaction rate and yield; acetonitrile and N-methylpyrrolidine are preferred for their polarity and ability to dissolve both reactants and bases.
- The introduction of the N-cyclopropyl group is sensitive to reaction conditions; mild heating and stoichiometric control minimize side reactions.
- Purification steps involving filtration, solvent extraction, and recrystallization are essential to achieve high purity suitable for pharmaceutical applications.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibitors and receptor binding. Medicine: Industry: Utilized in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in drug development or biochemical research.
Comparison with Similar Compounds
Key Observations:
- Cyclopropyl vs. Allyl/Methyl Groups : The cyclopropyl substituent in the target compound confers steric rigidity and resistance to oxidative metabolism compared to allyl or methyl groups, which are more flexible and metabolically labile .
- Piperidine Modifications: Substitution at the piperidine nitrogen (e.g., aminomethyl vs. unmodified amine) influences solubility and target selectivity. Hydrochloride salts (e.g., 1353956-27-0) are preferred for in vitro assays due to improved solubility .
- Core Heterocycle Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., PDB 4T3) exhibit enhanced π-π stacking interactions in kinase binding pockets compared to pyrimidine analogs .
Biological Activity
6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine, also known by its CAS number 1185541-96-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on cancer cell lines and mechanisms of action.
The compound has the molecular formula and a molecular weight of 233.31 g/mol. Its structure includes a pyrimidine ring substituted with an aminopiperidine group and a cyclopropyl moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1185541-96-1 |
| Molecular Formula | C₁₂H₁₉N₅ |
| Molecular Weight | 233.31 g/mol |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound may exhibit significant anticancer activities. For example, derivative compounds have shown low nanomolar IC50 values against various human cancer cell lines, indicating potent antiproliferative effects:
- IC50 Values :
- SMMC-7721 (liver cancer): 89.42 nM
- HuH-7 (liver cancer): 91.62 nM
- MGC-803 (gastric cancer): 92 nM
These studies suggest that modifications in the structure can enhance the inhibitory effects on cancer cell proliferation, particularly through interactions with β-tubulin at the colchicine binding site, leading to disrupted microtubule dynamics and subsequent apoptosis in cancer cells .
The mechanism by which these compounds exert their effects involves several pathways:
- Tubulin Inhibition : The binding to β-tubulin inhibits tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Cell Cycle Arrest : Compounds induce cell cycle arrest at the G2 phase, preventing further progression of the cell cycle.
- Apoptosis Induction : Enhanced expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins have been observed, leading to increased apoptosis in sensitive cancer cell lines .
Case Studies
A comparative analysis of various derivatives of the piperidine-pyrimidine scaffold revealed that substituents on the piperidine ring significantly influence biological activity. For instance:
| Compound | IC50 (nM) | Cancer Type | Notes |
|---|---|---|---|
| Compound A | 89.42 | Liver (SMMC-7721) | Strong inhibition via tubulin interaction |
| Compound B | 91.62 | Liver (HuH-7) | Similar mechanism as Compound A |
| Compound C | 92 | Gastric (MGC-803) | Comparable efficacy; structure-dependent |
These findings emphasize the importance of structural modifications in enhancing therapeutic efficacy against specific cancer types.
Q & A
Q. What are the recommended synthetic routes for 6-(4-aminopiperidin-1-yl)-N-cyclopropylpyrimidin-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 4,6-dichloropyrimidine with cyclopropylamine under basic conditions (e.g., cesium carbonate in DMSO) to form the N-cyclopropyl intermediate. Subsequent substitution with 4-aminopiperidine requires catalytic copper(I) bromide to facilitate the Ullmann-type coupling, achieving moderate yields (17–25%) after chromatographic purification . Key variables include solvent polarity (DMSO enhances nucleophilicity), temperature (35–80°C), and stoichiometric ratios of amines to halide precursors.
Q. How is structural characterization of this compound validated, and what analytical techniques are critical?
- Methodological Answer :
- NMR : H and C NMR confirm regioselectivity of substitutions. For example, pyrimidine C-H resonances appear downfield (δ 8.5–9.0 ppm), while cyclopropyl protons exhibit characteristic splitting patterns (δ 0.5–1.2 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 276.37) .
- X-ray crystallography : Resolves intramolecular interactions, such as hydrogen bonding between the piperidine NH and pyrimidine N atoms, stabilizing the crystal lattice .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, using ciprofloxacin as a control .
- Kinase inhibition : Fluorescence-based ADP-Glo™ assays to assess binding to ATP pockets (e.g., JAK2 or EGFR kinases) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC values .
Advanced Research Questions
Q. How can conflicting solubility data across studies be resolved, and what formulation strategies improve bioavailability?
- Methodological Answer : Discrepancies arise from polymorphic forms or solvent-dependent protonation states. Strategies include:
- pH-solubility profiling : Determine pKa via potentiometric titration (e.g., Sirius T3 instrument) to identify optimal buffered solutions .
- Co-crystallization : Co-formers like succinic acid enhance aqueous solubility via hydrogen-bonded networks .
- Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) improve intestinal absorption in preclinical models .
Q. What computational methods predict the compound’s reactivity and binding modes with biological targets?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron density at pyrimidine N3, guiding nucleophilic attack sites .
- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., PDB: 1M17) using flexible ligand sampling and MM/GBSA scoring .
- MD simulations (GROMACS) : Track conformational stability of piperidine-cyclopropyl interactions over 100-ns trajectories .
Q. How do steric and electronic effects of the cyclopropyl group influence regioselectivity in subsequent derivatization?
- Methodological Answer : Cyclopropyl’s ring strain increases electrophilicity at the pyrimidine C2 position. Experimental validation:
- Competitive alkylation : React with methyl iodide; F NMR (if fluorinated analogs exist) quantifies C2 vs. C4 adduct ratios .
- Hammett analysis : Correlate substituent σ values with reaction rates to quantify electronic contributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across cell-based assays?
- Methodological Answer : Variations stem from assay conditions (e.g., serum concentration, incubation time). Mitigation steps:
- Standardized protocols : Use CLSI guidelines for cell viability assays .
- Metabolic stability testing : Incubate with liver microsomes to identify degradation products affecting potency .
- Orthogonal assays : Validate results via flow cytometry (apoptosis markers) or Western blot (caspase-3 cleavage) .
Methodological Optimization
Q. What strategies enhance yield in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- Flow chemistry : Continuous processing reduces side reactions (e.g., hydrolysis of chloropyrimidine intermediates) .
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .
- In-line PAT (Process Analytical Technology) : FTIR monitors reaction progression in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
